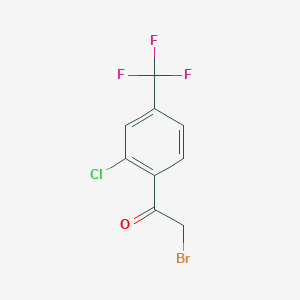
6-Methyl-5-(3-pyridyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(3-pyridyl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group and a pyridyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned aza-Diels-Alder reaction, followed by purification processes to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-5-(3-pyridyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazines .
Aplicaciones Científicas De Investigación
6-Methyl-5-(3-pyridyl)pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and molecular recognition.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This interaction is facilitated by the compound’s unique structural features, such as its hydrogen-bonding capacity and π-π stacking interactions .
Comparación Con Compuestos Similares
Pyridazine: A parent compound with a similar structure but without the methyl and pyridyl substitutions.
Pyridazinone: A derivative with a keto group, exhibiting different pharmacological properties.
Uniqueness: 6-Methyl-5-(3-pyridyl)pyridazin-3-amine is unique due to its specific substitutions, which confer distinct physicochemical properties and biological activities. These features make it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
6-methyl-5-pyridin-3-ylpyridazin-3-amine |
InChI |
InChI=1S/C10H10N4/c1-7-9(5-10(11)14-13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,14) |
Clave InChI |
AZBHWXZRNNGXSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1C2=CN=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)

dimethylsilane](/img/structure/B13686239.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)






![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)

